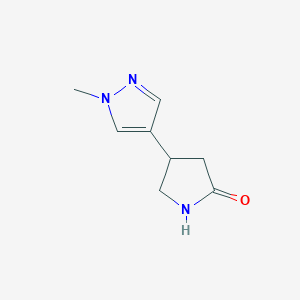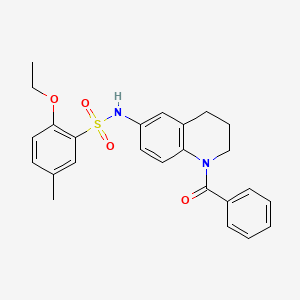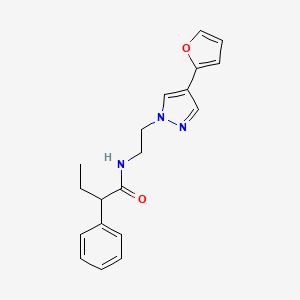
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, commonly known as DPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Scientific Research Applications
Anion Coordination Chemistry
Research by Wu et al. (2007) explores the anion coordination chemistry of urea-based ligands, demonstrating how these compounds interact with inorganic oxo-acids to form complexes. This study illustrates the compounds' ability to selectively bind anions, showcasing the potential for selective anion recognition and separation processes (Wu et al., 2007).
Synthesis and Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of urea/thiourea derivatives and evaluated their anticonvulsant activity, highlighting the therapeutic potential of these compounds in the treatment of seizure disorders. This study provides insights into the structural requirements for anticonvulsant efficacy in urea derivatives (Thakur et al., 2017).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions. Their findings demonstrate the effectiveness of these compounds in protecting metal surfaces from corrosion, potentially useful in industrial applications to extend the life of metal components (Mistry et al., 2011).
Anticancer Agents
Feng et al. (2020) conducted a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. The research identifies promising compounds with significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy (Feng et al., 2020).
Enzyme Inhibition and Antioxidant Activity
Aksu et al. (2016) synthesized ureas derived from phenethylamines and evaluated their enzyme inhibitory activities and antioxidant properties. This study contributes to the development of new therapeutic agents with potential applications in treating diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-8-14(11-13(12)2)20-19(25)21-16-6-4-3-5-15(16)17-9-10-18(24)23-22-17/h3-11H,1-2H3,(H,23,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCWXHCYOFNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71805024 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)


![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)


![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)
